molecular formula C25H17FN2O5 B14099485 Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14099485
M. Wt: 444.4 g/mol
InChI Key: YCDMPZZJZXAJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique structure combining fluorinated pyridine, chromeno-pyrrol, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multiple steps, including the formation of the chromeno-pyrrol core, the introduction of the fluorinated pyridine, and the esterification with benzoic acid. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the chromeno-pyrrol core through cyclization reactions.

    Fluorination: Introduction of the fluorine atom into the pyridine ring using reagents like N-fluorobenzenesulfonimide (NFSI).

    Esterification: Reaction of the intermediate with methyl benzoate under acidic or basic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for cyclization and fluorination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study the effects of fluorinated pyridines on biological systems, potentially leading to new insights into their behavior and interactions.

Mechanism of Action

The mechanism of action of Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine moiety may enhance binding affinity and specificity, while the chromeno-pyrrol core could facilitate interactions with hydrophobic pockets in proteins. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methylpyridine: A simpler fluorinated pyridine derivative with similar electronic properties.

    Chromeno-pyrrol Derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.

    Benzoate Esters: Esters of benzoic acid with various alcohols, used in different chemical and industrial applications.

Uniqueness

Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of fluorinated pyridine, chromeno-pyrrol, and benzoate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C25H17FN2O5

Molecular Weight

444.4 g/mol

IUPAC Name

methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H17FN2O5/c1-13-4-3-5-19(27-13)28-21(14-6-8-15(9-7-14)25(31)32-2)20-22(29)17-12-16(26)10-11-18(17)33-23(20)24(28)30/h3-12,21H,1-2H3

InChI Key

YCDMPZZJZXAJNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.